molecular formula C25H20N2O4 B557887 Fmoc-Phe(4-CN)-OH CAS No. 173963-93-4

Fmoc-Phe(4-CN)-OH

Cat. No.: B557887
CAS No.: 173963-93-4
M. Wt: 412.4 g/mol
InChI Key: JOPKKUTWCGYCDA-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Phe(4-CN)-OH is a derivative of phenylalanine, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a cyano group attached to the para position of the phenyl ring. This compound is primarily used in peptide synthesis and has applications in various fields including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

Fmoc-Phe(4-CN)-OH, also known as Fmoc-L-4-Cyanophenylalanine, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acids in a peptide chain, where it acts as a building block for solid phase peptide synthesis .

Mode of Action

The compound interacts with its targets through a process known as self-assembly . This process involves the formation of a hydrogel, a network of polymer chains that are water-insoluble . The formation of this hydrogel is facilitated by the fluorenylmethyloxycarbonyl (Fmoc) group and the phenylalanine covalent linkage present in the compound . The flexibility of the phenylalanine side chain, pH, and buffer ions also play a crucial role in this self-assembly process .

Biochemical Pathways

The self-assembly of this compound to form a hydrogel involves multiple non-covalent interactions . These interactions collectively contribute to the formation of the hydrogel, which is crucial for its role in peptide synthesis

Result of Action

The primary result of this compound’s action is the formation of a hydrogel, which is crucial for its role in peptide synthesis . This hydrogel formation is a result of the compound’s self-assembly process, which involves multiple non-covalent interactions . The compound also contributes to the overall structure and properties of the synthesized peptide.

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the pH and the presence of buffer ions can affect the self-assembly process and subsequent hydrogel formation . Additionally, physical and thermal stimuli can be used to solubilize the compound above the critical concentration to induce gel formation . Therefore, careful control of these environmental factors is crucial for the effective use of this compound in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Phe(4-CN)-OH typically involves the protection of the amino group of L-4-Cyanophenylalanine with the Fmoc group. This is achieved by reacting L-4-Cyanophenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification process often involves crystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Phe(4-CN)-OH can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Piperidine in DMF or DCM for Fmoc deprotection.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Phe(4-CN)-OH is unique due to the presence of the cyano group, which can participate in additional chemical reactions compared to its analogs. This makes it a valuable tool in peptide synthesis and functional studies .

Properties

IUPAC Name

(2S)-3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c26-14-17-11-9-16(10-12-17)13-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPKKUTWCGYCDA-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426257
Record name Fmoc-Phe(4-CN)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173963-93-4
Record name Fmoc-Phe(4-CN)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-4-Cyanophenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Phe(4-CN)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Phe(4-CN)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-Phe(4-CN)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-Phe(4-CN)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-Phe(4-CN)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-Phe(4-CN)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.